molecular formula C25H24N4O B10923789 3,6-dimethyl-1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dimethyl-1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923789
M. Wt: 396.5 g/mol
InChI Key: RAECRLGBWCIDIS-UHFFFAOYSA-N
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Description

3,6-DIMETHYL-1-PHENYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIMETHYL-1-PHENYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves a multi-step process One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

3,6-DIMETHYL-1-PHENYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,6-DIMETHYL-1-PHENYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 3,6-DIMETHYL-1-PHENYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 3,6-DIMETHYL-1-PHENYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLIC ACID

Uniqueness

3,6-DIMETHYL-1-PHENYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the tetrahydronaphthalenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H24N4O

Molecular Weight

396.5 g/mol

IUPAC Name

3,6-dimethyl-1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H24N4O/c1-16-15-21(25(30)27-22-14-8-10-18-9-6-7-13-20(18)22)23-17(2)28-29(24(23)26-16)19-11-4-3-5-12-19/h3-7,9,11-13,15,22H,8,10,14H2,1-2H3,(H,27,30)

InChI Key

RAECRLGBWCIDIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4CCCC5=CC=CC=C45

Origin of Product

United States

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